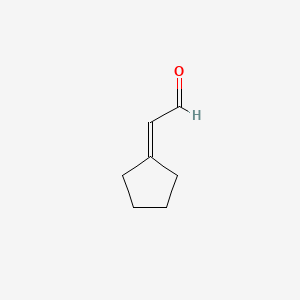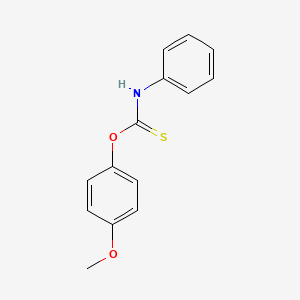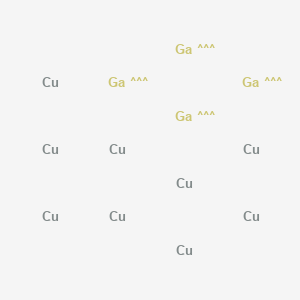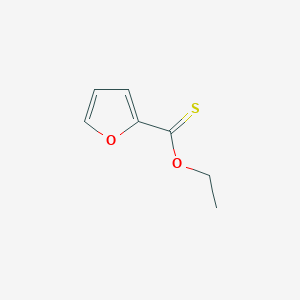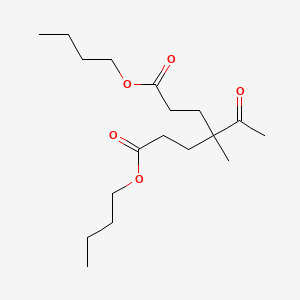
Dibutyl 4-acetyl-4-methylheptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 4-acetyl-4-methylheptanedioate is an organic compound with the molecular formula C18H32O5 It is a dibutyl ester derivative of heptanedioic acid, characterized by the presence of acetyl and methyl groups on the heptanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 4-acetyl-4-methylheptanedioate typically involves esterification reactions. One common method is the reaction of 4-acetyl-4-methylheptanedioic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 4-acetyl-4-methylheptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The acetyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dibutyl 4-acetyl-4-methylheptanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dibutyl 4-acetyl-4-methylheptanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The acetyl and methyl groups may also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl phthalate: Another dibutyl ester with similar plasticizing properties.
Dioctyl terephthalate: A commonly used plasticizer with a different ester backbone.
Acetyl tributyl citrate: An alternative plasticizer with acetyl and butyl groups.
Uniqueness
Dibutyl 4-acetyl-4-methylheptanedioate is unique due to its specific ester structure and the presence of both acetyl and methyl groups
Propriétés
Numéro CAS |
6630-77-9 |
|---|---|
Formule moléculaire |
C18H32O5 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
dibutyl 4-acetyl-4-methylheptanedioate |
InChI |
InChI=1S/C18H32O5/c1-5-7-13-22-16(20)9-11-18(4,15(3)19)12-10-17(21)23-14-8-6-2/h5-14H2,1-4H3 |
Clé InChI |
VDDILPGLPNCVCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCC(C)(CCC(=O)OCCCC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


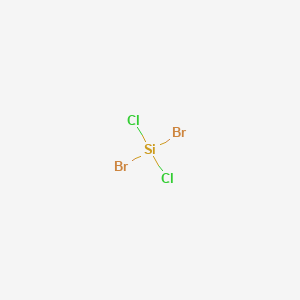
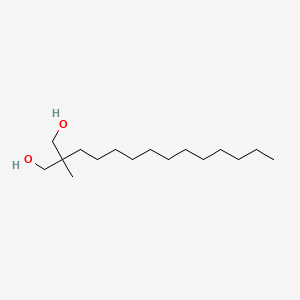
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
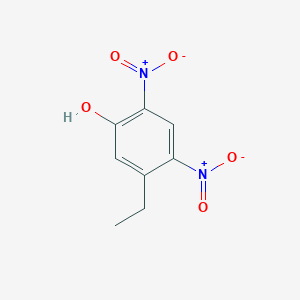

![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)

![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
